

An In-depth Technical Guide to the Physicochemical Properties of Alpha-5-Methyluridine

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Compound of Interest

Compound Name: *Alpha-5-Methyluridine*

Cat. No.: *B12389148*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Alpha-5-Methyluridine**, a modified pyrimidine nucleoside. The information presented herein is intended to support research and development activities, offering detailed data, experimental methodologies, and conceptual visualizations to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

Alpha-5-Methyluridine, also known as 1-(alpha-D-Ribofuranosyl)thymine, is a stereoisomer of the more common beta-anomer, 5-Methyluridine (Ribothymidine). Its distinct spatial arrangement influences its biological activity and physical characteristics. The quantitative physicochemical data for **Alpha-5-Methyluridine** and its beta-anomer are summarized below.

| Property | Value | References |
|-----------------------------|---------------------------------------------------------------|------------|
| Molecular Formula | C ₁₀ H ₁₄ N ₂ O ₆ | [1][2] |
| Molecular Weight | 258.23 g/mol | [1][3][4] |
| Appearance | White crystalline solid/powder | [2][3] |
| Melting Point | 183-185 °C | [3][5] |
| pKa | 9.2 - 9.68 | [4][6] |
| LogP | -1.6 to -2.54 | [7][8] |
| UV/Vis. (λ _{max}) | 267 nm | [2][9] |
| Purity | ≥95.0% to ≥98% | [1][2] |
| Storage Temperature | -20°C | [2][9] |
| Stability | ≥ 4 years at -20°C | [2][9] |

Solubility Specifications

The solubility of 5-Methyluridine has been determined in various common laboratory solvents. These values are crucial for the preparation of stock solutions and experimental assays.

| Solvent | Solubility | References |
|-----------------------------------------|----------------|-------------|
| Dimethyl Sulfoxide (DMSO) | ~10 - 55 mg/mL | [2][10][11] |
| Dimethylformamide (DMF) | ~16 mg/mL | [2][9] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [2][9] |

Experimental Protocols

Detailed methodologies are essential for the replication of experimental results and for the development of new analytical procedures.

3.1. Preparation of Stock Solutions

A standardized protocol for the preparation of stock solutions is critical for ensuring consistency in experimental outcomes.

- Organic Solvents (DMSO, DMF):
 - Weigh the desired amount of **Alpha-5-Methyluridine** crystalline solid.
 - Add the solvent of choice (e.g., DMSO or dimethyl formamide).
 - To enhance dissolution, the solution can be purged with an inert gas.[\[2\]](#) Sonication is also recommended to ensure the compound is fully dissolved.[\[11\]](#)
 - For biological experiments, further dilutions from this stock solution into aqueous buffers or isotonic saline should be performed.[\[2\]](#) It is important to ensure that the final concentration of the organic solvent is insignificant to avoid physiological effects.[\[2\]](#)
- Aqueous Buffers (PBS, pH 7.2):
 - Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in the aqueous buffer.[\[2\]](#)
 - The solubility in PBS (pH 7.2) is approximately 5 mg/ml.[\[2\]](#)
 - It is recommended not to store the aqueous solution for more than one day to maintain its stability.[\[2\]](#)

3.2. Determination of Physicochemical Parameters

The characterization of nucleoside analogs relies on a suite of analytical techniques.

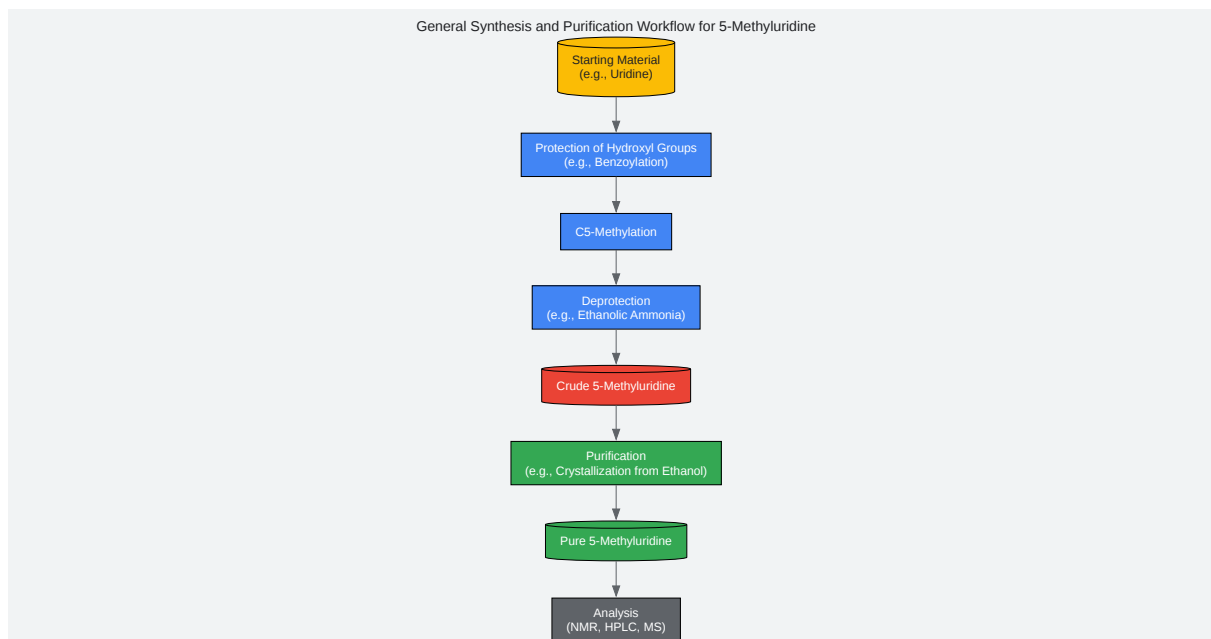
- Quantum Mechanical pKa Calculation:
 - The pKa values of modified nucleobases can be determined through ab initio quantum mechanical calculations.[\[6\]](#)
 - A common method involves using a B3LYP density functional with a 6-31+G(d,p) basis set.[\[6\]](#)[\[12\]](#)

- An implicit-explicit solvation system is employed to model the aqueous environment.[\[6\]](#)[\[12\]](#)
This method has shown good correspondence with experimental values for nucleosides.
[\[6\]](#)
- Structural and Conformational Analysis:
 - Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray diffraction are used for the conformational analysis of nucleoside analogues.[\[13\]](#)
 - Mass spectrometry, including GC-MS, MS-MS, and LC-MS, is utilized to confirm the molecular weight and fragmentation patterns of the compound.[\[4\]](#)

Visualized Workflows and Pathways

4.1. Synthesis and Purification Workflow

The chemical synthesis of 5-Methyluridine provides a source of the compound for research purposes. A general workflow for its synthesis and purification is outlined below.

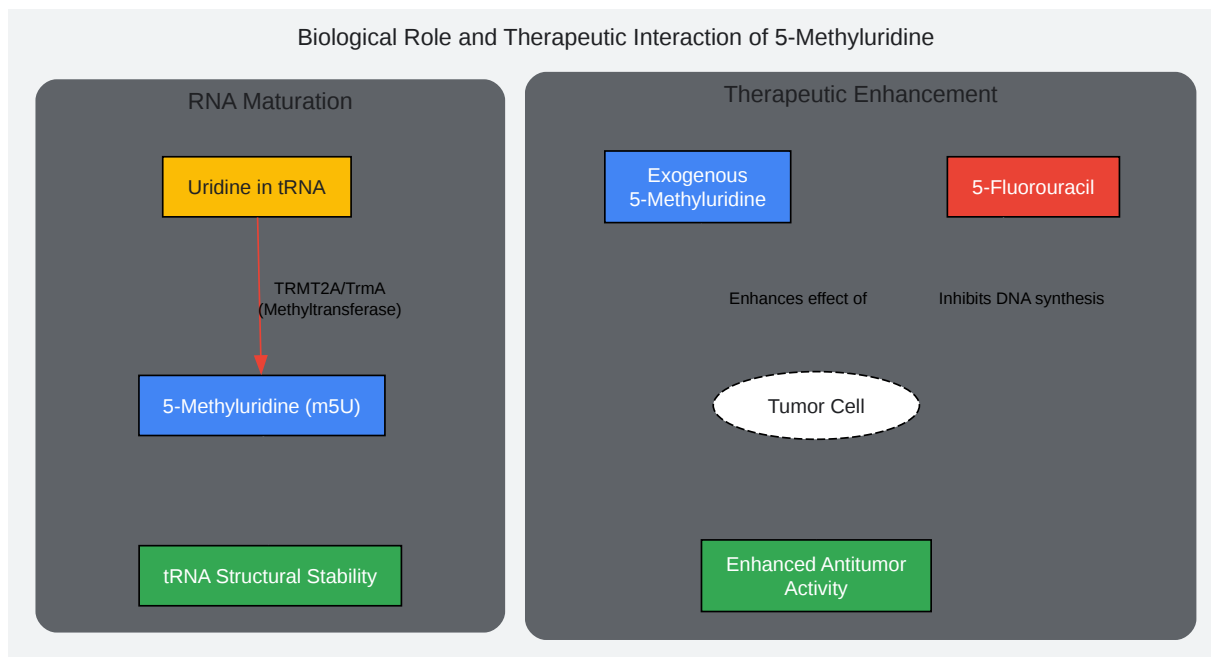


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Caption: A generalized workflow for the chemical synthesis of 5-Methyluridine.

4.2. Biological Role and Therapeutic Interaction

5-Methyluridine is a naturally occurring modification in RNA, particularly tRNA, where it plays a role in stabilizing the structure.^{[14][15]} It has also been shown to enhance the antitumor activity of chemotherapeutic agents like 5-fluorouracil.^[9]



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Caption: Role of 5-Methyluridine in tRNA maturation and therapeutic enhancement.

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